molecular formula C15H19NO3S B3809269 3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide

3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide

Cat. No.: B3809269
M. Wt: 293.4 g/mol
InChI Key: MHXDDUGMDWRHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide, also known as DMTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTT is a synthetic compound that belongs to the class of thiazolidinedione derivatives.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, the Nrf2 pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of various enzymes such as α-amylase, α-glucosidase, and COX-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to increase the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. In vivo studies have shown that this compound can improve glucose tolerance, decrease insulin resistance, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily purified. This compound is also soluble in various solvents, which makes it easy to use in various assays. However, this compound has some limitations. It has low bioavailability, which limits its use in vivo. This compound is also cytotoxic at high concentrations, which limits its use in cell-based assays.

Future Directions

There are several future directions for the research on 3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide. One potential direction is to study the structure-activity relationship of this compound and its analogs to identify compounds with improved bioactivity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential use as a therapeutic agent. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the potential use of this compound in agriculture and material science should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields such as medicine, agriculture, and material science. The synthesis of this compound is straightforward, and it has several advantages for lab experiments. This compound has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. However, more studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Scientific Research Applications

3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, this compound has been studied for its potential use as a herbicide and insecticide. In material science, this compound has been studied for its potential use in the development of organic electronics.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-11-7-12(2)9-13(8-11)3-4-15(17)16-14-5-6-20(18,19)10-14/h5-9,14H,3-4,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXDDUGMDWRHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)NC2CS(=O)(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide
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3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide
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3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide
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3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide
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3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide
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3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide

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